(2-(Thiophen-2-yl)pyridin-4-yl)methanamine

Descripción

Chemical Identification and Nomenclature

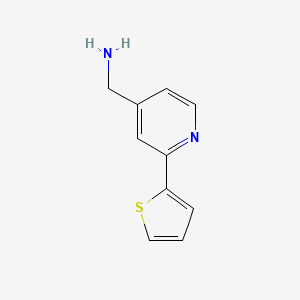

This compound represents a sophisticated heterocyclic compound that incorporates both thiophene and pyridine ring systems within its molecular architecture. The compound bears the systematic name reflecting its structural composition, where a thiophene ring at the 2-position is directly bonded to a pyridine ring that carries a methanamine substituent at the 4-position. The molecular formula C₁₀H₁₀N₂S indicates the presence of ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 190.26 grams per mole.

The Chemical Abstracts Service has assigned the unique identifier 1521000-99-6 to this compound, distinguishing it from related structural isomers and analogs. The Simplified Molecular Input Line Entry System representation, expressed as NCC1=CC(C2=CC=CS2)=NC=C1, provides a clear computational description of the molecular connectivity. This notation reveals the precise arrangement of atoms and bonds, with the methanamine group (NCC) attached to a pyridine ring that is subsequently linked to a thiophene moiety.

The International Union of Pure and Applied Chemistry nomenclature system recognizes this compound through its systematic naming convention, which prioritizes the pyridine ring as the principal heterocycle due to nitrogen's higher priority over sulfur in the sequence rules. The compound exists as a pale yellow to white crystalline solid under standard conditions, exhibiting characteristic properties associated with aromatic amine compounds.

Historical Context of Bicyclic Heteroaromatic Methanamines

The development of bicyclic heteroaromatic methanamines traces its origins to the systematic exploration of fused ring systems that began in the mid-twentieth century. Early research in this domain focused on understanding the electronic properties and coordination behavior of compounds containing multiple heteroatoms within rigid cyclic frameworks. The investigation of thiophene-pyridine hybrid systems emerged from the recognition that combining sulfur and nitrogen heterocycles could yield compounds with unique electronic and steric properties.

Pioneering studies in the 1980s and 1990s established the foundational understanding of how different heteroaromatic rings could be linked to create novel molecular architectures. These investigations revealed that bicyclic heteroaromatic systems, particularly those incorporating thiophene and pyridine moieties, exhibited enhanced stability and distinctive reactivity patterns compared to their monocyclic counterparts. The incorporation of methanamine functional groups into these systems represented a significant advancement, as it provided sites for further functionalization and coordination chemistry applications.

The systematic exploration of imidazopyridine and related bicyclic heteroaromatic scaffolds during the early 2000s demonstrated the potential for these compounds to serve as privileged structures in medicinal chemistry and materials science. Research groups recognized that the combination of aromatic ring systems with carefully positioned functional groups could yield compounds with predictable and tunable properties. The development of this compound built upon these historical foundations, representing a logical extension of structure-activity relationship studies that sought to optimize the electronic and steric characteristics of bicyclic heteroaromatic systems.

The historical progression of bicyclic heteroaromatic methanamine research has been marked by several key milestones. Early synthetic methodologies focused on sequential ring formation and functionalization strategies, which often required multiple steps and harsh reaction conditions. The development of more efficient synthetic approaches, including multicomponent reactions and direct functionalization methods, has significantly advanced the accessibility of these compounds. Contemporary research continues to build upon this historical foundation, exploring new synthetic pathways and applications for bicyclic heteroaromatic methanamines in diverse chemical contexts.

Significance in Organometallic Chemistry and Catalysis

This compound occupies a prominent position in organometallic chemistry due to its multidentate coordination capabilities and electronic versatility. The compound's structural features enable it to function as a chelating ligand, with the pyridine nitrogen, thiophene sulfur, and methanamine nitrogen providing multiple coordination sites for metal centers. This multidentate character allows for the formation of stable metal complexes with well-defined geometries, making it valuable for catalytic applications where precise control over metal coordination environment is essential.

The thiophene-pyridine framework imparts unique electronic properties to the compound, combining the electron-rich nature of thiophene with the electron-deficient character of pyridine. This electronic complementarity creates a push-pull system that can stabilize unusual oxidation states and facilitate electron transfer processes in catalytic cycles. Research has demonstrated that metal complexes incorporating similar heteroaromatic ligands exhibit enhanced activity in various transformations, including cross-coupling reactions, hydrogenation processes, and carbon-carbon bond formation reactions.

The methanamine functional group serves as a crucial anchor point for metal coordination while also providing opportunities for secondary interactions through hydrogen bonding. Studies of related picolylamine compounds have shown that the amine functionality can participate in both coordination and non-covalent interactions, leading to enhanced selectivity and activity in catalytic processes. The positioning of the methanamine group at the 4-position of the pyridine ring creates an optimal spatial arrangement for bidentate coordination with metal centers.

Recent investigations into manganese-catalyzed aminomethylation reactions have highlighted the importance of heteroaromatic substrates, including thiophene-containing compounds, in sustainable catalytic processes. The work demonstrates that compounds structurally related to this compound can participate in environmentally benign transformations that utilize methanol as a sustainable carbon source. These findings underscore the broader significance of bicyclic heteroaromatic methanamines in developing green chemistry solutions for synthetic challenges.

| Coordination Mode | Description | Potential Applications |

|---|---|---|

| Monodentate | Single nitrogen coordination through pyridine or amine | Simple metal complex formation |

| Bidentate | Chelation through pyridine nitrogen and methanamine | Stable complex formation for catalysis |

| Bridging | Coordination to multiple metal centers | Polynuclear complex synthesis |

| Hemilabile | Reversible coordination involving sulfur | Dynamic catalytic systems |

Structure

2D Structure

Propiedades

IUPAC Name |

(2-thiophen-2-ylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKFBHHGCJBNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (2-(Thiophen-2-yl)pyridin-4-yl)methanamine , also known as Pyridin-4-yl(thiophen-2-yl)methanamine , has garnered attention in various fields of biological and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted at the fourth position with a thiophene ring, linked through a methanamine group. This structural configuration contributes to its unique chemical properties, making it suitable for various biological applications.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

| Compound | Activity | Target Bacteria |

|---|---|---|

| 4a | High | ESBL-producing E. coli |

| 4c | Moderate | Staphylococcus aureus |

| 4d | Low | Pseudomonas aeruginosa |

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been suggested that it may act as an inhibitor of certain enzymes involved in neuroinflammatory pathways, thereby providing therapeutic benefits in conditions such as Alzheimer's disease.

3. Anticancer Properties

In vitro studies have demonstrated that this compound and its derivatives can inhibit the proliferation of various cancer cell lines. For example, one study reported IC50 values of around 3.22 μM against A549 lung cancer cells, indicating promising anticancer activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial survival or cancer cell proliferation, disrupting metabolic pathways essential for their growth.

- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that regulate inflammation and apoptosis.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial properties of synthesized derivatives against ESBL-producing E. coli strains. The findings indicated that certain compounds exhibited strong inhibitory effects, suggesting their potential as novel antibacterial agents .

- Neuroprotective Studies : In a model of prion disease, related compounds were shown to penetrate the blood-brain barrier effectively, achieving significant concentrations in brain tissue and exhibiting neuroprotective effects .

- Anticancer Activity : Research on the compound's anticancer properties revealed that it could induce apoptosis in cancer cells through the inhibition of key survival pathways, demonstrating its potential as an anticancer therapeutic agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Agents

Research indicates that derivatives of thiophene and pyridine compounds exhibit significant anticancer properties. Specifically, substituted thiophene derivatives have been investigated for their efficacy against various cancers, including lung cancer and leukemia. These compounds can inhibit critical pathways involved in tumor growth, such as those mediated by Akt and PKA, making them promising candidates for cancer therapeutics .

Neuroprotective Effects

(2-(Thiophen-2-yl)pyridin-4-yl)methanamine has been studied for its role as a serotonin 5-HT1A receptor antagonist. This activity suggests potential neuroprotective effects against ischemic cell damage, indicating its usefulness in treating neurological disorders .

Materials Science

Fluorescent Sensors

This compound has been utilized in the development of fluorescent sensors for detecting metal ions. For instance, it is a component in the synthesis of a fluorescent Pd²⁺ sensor, which can be crucial for environmental monitoring and biochemical applications .

Optoelectronic Applications

The compound's unique electronic properties make it suitable for use in optoelectronic materials. Research has explored its incorporation into segmented polyurethanes, which can be applied in flexible electronics and photonic devices .

Catalysis

Organocatalysis

this compound has been involved in studies related to organocatalyzed asymmetric reductive amination reactions. These reactions are essential in synthesizing chiral amines, which are valuable intermediates in pharmaceuticals and agrochemicals .

Oxidation Reactions

Recent studies have demonstrated the compound's utility in copper-catalyzed oxidation reactions. This method allows for the transformation of pyridin-2-yl-methanes to pyridin-2-yl-methanones via direct Csp³-H oxidation, showcasing its versatility as a reagent in synthetic organic chemistry .

Data Table: Summary of Applications

Case Studies

-

Anticancer Activity Study

A study published on substituted thiophene derivatives highlighted their effectiveness against multiple cancer types. The research demonstrated that these compounds could significantly reduce tumor growth in vivo, providing a basis for further development into clinical treatments . -

Fluorescent Sensor Development

Researchers synthesized a Pd²⁺ sensor using this compound as a key component. The sensor exhibited high sensitivity and selectivity for palladium ions, making it applicable in environmental monitoring . -

Copper-Catalyzed Oxidation Methodology

A novel methodology was developed for the oxidation of pyridin-2-yl-methanes using copper catalysts under mild conditions. The study reported high yields and demonstrated the robustness of the reaction conditions, establishing a new pathway for synthesizing valuable organic compounds .

Comparación Con Compuestos Similares

Key Observations :

- Thiophene vs. Furan/Pyridine : Thiophene-containing analogs (e.g., compounds in ) exhibit lower solubility compared to furan derivatives due to thiophene’s higher aromaticity and sulfur atom, which reduce polarity .

- Methanamine Modifications : Hydrochloride salts of methanamine derivatives (e.g., (2-(trifluoromethyl)pyridin-4-yl)methanamine hydrochloride ) improve crystallinity and stability .

Pharmacological Potential

- Anticancer Activity : Benzothiophene acrylonitrile derivatives (e.g., Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile ) showed GI₅₀ values <10 nM against cancer cell lines, attributed to thiophene’s role in π-stacking interactions .

- TRPA1 Inhibition : Pyridine-thiophene hybrids like (5-(trifluoromethyl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-4-yl)methanamine were explored as TRPA1 inhibitors for treating neurogenic inflammation .

Physicochemical Properties

- Solubility : Thiophene-containing methanamines generally exhibit lower aqueous solubility compared to furan or pyridine analogs. For example, (2-(furan-2-yl)-4-methylphenyl)methanamine (14l) showed better solubility in DMSO than thiophene analogs .

- Hydrogen Bonding : Methanamine groups participate in hydrogen bonding, influencing crystal packing. Etter’s graph set analysis could predict aggregation patterns, though direct data are lacking for this compound .

Métodos De Preparación

Halogenation and Nucleophilic Substitution Route

One classical approach involves halogenation of the pyridine ring at the 4-position, typically with chlorine or bromine, to produce 4-halopyridine derivatives. This halogenated intermediate then undergoes nucleophilic substitution with a suitable aminomethyl nucleophile or through a reductive amination process.

- Step A: Starting from 2-(thiophen-2-yl)pyridine, selective chlorination at the 4-position yields 4-chloro-2-(thiophen-2-yl)pyridine.

- Step B: Nucleophilic substitution with aminomethyl reagents (e.g., aminomethyl lithium or aminomethyl magnesium halides) or via palladium-catalyzed amination introduces the methanamine group.

This method requires careful control of reaction conditions to avoid poly-substitution or degradation of the heteroaromatic rings.

Benzophenone Glycine Imine Alkyl Ester Route (Patent EP1422220A1)

A more modern and efficient method involves the use of benzophenone glycine imine alkyl ester derivatives as intermediates to prepare 2-aminomethylpyridine derivatives, which can be adapted for the thiophene-substituted pyridine.

- Step 1: Formation of benzophenone glycine imine derivative with a trialkylamine base such as N,N-diisopropyl N-ethylamine.

- Step 2: Reaction with a pyridine derivative bearing a leaving group (preferably chlorine at the 4-position) in the presence of a dry inorganic base (e.g., K2CO3 or NaH) and a phase transfer catalyst (e.g., tetraethylammonium bromide) in an aprotic polar solvent like propionitrile.

- Step 3: Hydrolysis under acidic conditions (HCl) at mild temperatures (20-25°C) to yield the aminomethylpyridine product.

This approach offers mild reaction conditions and good selectivity, making it suitable for sensitive heteroaryl systems such as thiophene-substituted pyridines.

Reduction of Pyridinylmethanol Precursors

Another method involves the preparation of 2-(thiophen-2-yl)pyridin-4-ylmethanol as an intermediate, followed by reduction to the corresponding aminomethyl derivative:

- Step 1: Synthesis of 2-(thiophen-2-yl)pyridin-4-ylmethanol via lithiation or Grignard addition to 4-pyridinecarboxaldehyde derivatives.

- Step 2: Conversion of the alcohol group to a good leaving group (e.g., tosylate or mesylate).

- Step 3: Substitution with ammonia or amine sources to form the aminomethyl group.

This method requires multiple purification steps but is well-documented for related aminomethylpyridine derivatives.

Comparative Data Table of Preparation Methods

Detailed Research Findings

The glycine imine alkyl ester method (EP1422220A1) has been shown to proceed efficiently at room temperature, with good yields and minimal by-products when using phase transfer catalysts and dry bases. The reaction tolerates sensitive functional groups such as thiophene rings without degradation.

The halogenation and nucleophilic substitution approach requires low temperatures (0°C) during substitution to control reactivity. Organic phase washing with magnesium sulfate and extraction with ethyl acetate are crucial for product isolation and purity.

Reduction of pyridinylmethanol intermediates often employs sodium borohydride or catalytic hydrogenation, with subsequent amination steps under controlled pH to avoid over-reduction or ring hydrogenation.

Notes on Purification and Characterization

The final (2-(Thiophen-2-yl)pyridin-4-yl)methanamine is typically purified by extraction, drying over magnesium sulfate, filtration, and evaporation under reduced pressure.

Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the substitution pattern and amine functionality.

Q & A

Basic: What synthetic routes and purification methods are effective for producing (2-(Thiophen-2-yl)pyridin-4-yl)methanamine?

Methodological Answer:

The synthesis typically involves coupling thiophene derivatives with pyridine precursors. A common approach includes:

- Step 1 : Condensation of 2-thiophenecarboxaldehyde with 4-aminopyridine derivatives under reductive amination conditions.

- Step 2 : Purification via column chromatography (e.g., DCM/MeOH gradients) and recrystallization in solvent systems like DCM/hexane .

- Key Considerations : Optimize reaction stoichiometry to minimize byproducts, and use inert atmospheres to prevent oxidation of the amine group.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign proton environments (e.g., pyridinyl protons at δ 8.6–7.4 ppm, thiophene protons at δ 7.2–6.8 ppm) and verify amine functionality .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI+ m/z ~191 [M+H]⁺) and fragmentation patterns to validate structural integrity .

- FT-IR : Identify N–H stretching (~3300 cm⁻¹) and aromatic C=C/C–N vibrations (1600–1450 cm⁻¹).

Basic: How can computational modeling predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use software like Gaussian or ORCA to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. The Colle-Salvetti correlation-energy formula (adapted into DFT frameworks) is effective for modeling electron density and kinetic-energy distributions .

- Applications : Predict reactivity toward electrophiles/nucleophiles and optimize molecular geometry for crystallography.

Advanced: How is X-ray crystallography applied to determine its crystal structure?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.

- Refinement : Employ SHELXL for structural refinement. Key parameters include:

- Validation : Cross-check with CIF files and PLATON for symmetry and packing errors.

Advanced: How do hydrogen-bonding patterns influence its crystal packing?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., R₂²(8) motifs for dimeric interactions).

- Directionality : Use Mercury software to visualize π-stacking (thiophene-pyridine interactions) and N–H⋯S bonds, which stabilize the lattice .

- Impact on Properties : Stronger H-bonding correlates with higher melting points and reduced solubility in nonpolar solvents.

Advanced: What strategies assess its potential as a CYP enzyme inhibitor?

Methodological Answer:

- In Vitro Assays :

- SAR Analysis : Compare with analogs (e.g., pyridinylmethyl piperazines) to optimize steric and electronic complementarity .

Advanced: How to resolve contradictions in experimental vs. computational data?

Methodological Answer:

- Case Example : Discrepancies in predicted vs. observed NMR shifts may arise from solvent effects or dynamic motion.

Advanced: What safety protocols are essential during synthesis?

Methodological Answer:

- Handling Amines : Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

- Emergency Measures : For exposure, rinse eyes/skin with water and consult poison control (reference SDS data for specific hazards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.